

A Comparative Guide to (E/Z)-GSK5182 and Other ERRy Inverse Agonists

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **(E/Z)-GSK5182** with other notable Estrogen-Related Receptor gamma (ERRy) inverse agonists. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their studies.

Introduction to ERRy and Inverse Agonists

Estrogen-Related Receptor gamma (ERRy) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including mitochondrial biogenesis and hepatic gluconeogenesis. Unlike typical receptors, ERRy is constitutively active, meaning it promotes gene transcription without the need for a natural ligand. Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal activity. In the context of ERRy, inverse agonists are valuable tools for studying its physiological functions and represent potential therapeutic agents for metabolic diseases and certain cancers.

(E/Z)-GSK5182 is a well-characterized, highly selective, and orally active ERRγ inverse agonist.[1][2] It is a racemic mixture of the (E) and (Z) isomers. This guide compares **(E/Z)-GSK5182** with other known ERRγ inverse agonists: DY40, compound 15g, 4-hydroxytamoxifen (4-OHT), and diethylstilbestrol (DES).

Quantitative Comparison of ERRy Inverse Agonists



The following table summarizes the key quantitative data for the selected ERRy inverse agonists. It is important to note that the potency values (IC50/EC50) can vary depending on the specific assay conditions.

Compound	Туре	IC50/EC50 (ERRy)	Selectivity Profile	Reference
(E/Z)-GSK5182	Racemic mixture of (E) and (Z) isomers	79 nM (IC50)	Highly selective for ERRγ over ERRα and ERα.	[1][2]
DY40 (Compound 4a)	Synthetic small molecule	10 nM (IC50)	Potent ERRy inverse agonist; also shows activity on ERRβ.	[4]
Compound 15g	Synthetic small molecule	440 nM (IC50)	Excellent selectivity over ERRα (>10 μM), ERRβ (>10 μM), and ERα (10 μM).[5]	[5][6]
4- Hydroxytamoxife n (4-OHT)	Tamoxifen metabolite	50 nM (EC50, coactivator disruption assay); 35 nM (Kd, direct binding assay)	Binds to ERRy and ERRβ; also a well-known selective estrogen receptor modulator (SERM).	[7]
Diethylstilbestrol (DES)	Synthetic nonsteroidal estrogen	700 nM (EC50, coactivator disruption assay)	Binds to ERRy and ERRB; also a potent estrogen receptor agonist.	[7]



Mechanism of Action and Downstream Effects

ERRy inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change that prevents the recruitment of coactivators, thereby repressing the constitutive transcriptional activity of ERRy.

(E/Z)-GSK5182 has been shown to not only inhibit the transcriptional activity of ERRy but also to increase the protein stability of the receptor by inhibiting its ubiquitination.[8][9] This leads to an accumulation of inactive ERRy, further contributing to the suppression of its downstream signaling.

4-Hydroxytamoxifen (4-OHT), a well-known selective estrogen receptor modulator (SERM), also acts as an inverse agonist for ERRy.[7] Its mechanism of action on ERRy is similar to GSK5182, involving the disruption of coactivator binding. However, its activity is not exclusive to ERRy, which is a critical consideration for its use as a specific research tool.

DY40 is highlighted as a particularly potent ERRy inverse agonist based on its low nanomolar IC50 value in a cell-based reporter gene assay.[4]

Compound 15g is a promising inverse agonist with excellent selectivity, which is advantageous for minimizing off-target effects in experimental systems.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common assays used to characterize ERRy inverse agonists.

ERRy Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to inhibit the transcriptional activity of ERRy.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ERRy response elements (ERREs). Cells are co-transfected with plasmids expressing ERRy and the reporter construct. In the presence of an inverse agonist, the constitutive activity of ERRy is suppressed, leading to a decrease in the expression of the reporter gene, which can be quantified by measuring the luciferase activity.



Example Protocol Outline:

- Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Transfection: Cells are seeded in multi-well plates and co-transfected with an ERRy
 expression vector and a luciferase reporter plasmid containing ERREs using a transfection
 reagent like Lipofectamine. A control plasmid expressing Renilla luciferase is often cotransfected for normalization of transfection efficiency.
- Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with various concentrations of the test compounds (e.g., GSK5182, DY40) or vehicle control.
- Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dualluciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity.
 The inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Competitive Binding Assay

This assay determines the affinity of a compound for the ERRy ligand-binding domain.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERRy protein. A decrease in the amount of bound radioligand in the presence of the test compound indicates binding.

Example Protocol Outline:

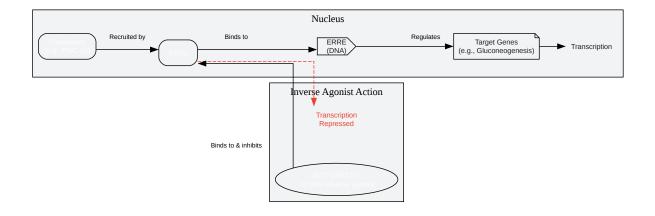
- Preparation of ERRy: The ligand-binding domain of ERRy is expressed and purified.
- Binding Reaction: A constant concentration of a radiolabeled ligand known to bind ERRy
 (e.g., [3H]-4-OHT) is incubated with the purified ERRy protein in the presence of increasing
 concentrations of the unlabeled test compound.



- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like size-exclusion chromatography or filter binding assays.
- Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.

Visualizing the Pathways and Workflows

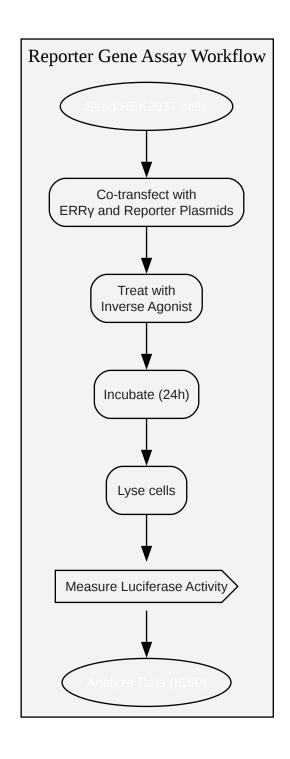
To better understand the concepts discussed, the following diagrams illustrate the ERRy signaling pathway and the experimental workflows.



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Caption: ERRy Signaling Pathway and Inverse Agonist Inhibition.





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Caption: Workflow for an ERRy Reporter Gene Assay.

Conclusion



(E/Z)-GSK5182 is a potent and selective ERRy inverse agonist that serves as a valuable research tool. When selecting an ERRy inverse agonist, researchers should consider factors such as potency, selectivity, and the specific experimental context. For studies requiring high potency, DY40 may be a suitable choice, although its activity on ERRβ should be noted. For applications demanding high selectivity to minimize off-target effects, compound 15g presents a strong alternative. 4-OHT and DES, while effective at inhibiting ERRy, have significant activities on estrogen receptors, which may confound results in certain experimental systems. The unique mechanism of **(E/Z)-GSK5182** involving the stabilization of the inactive receptor provides an additional layer of regulation that may be of interest for specific research questions. Careful consideration of these factors will enable the selection of the most appropriate ERRy inverse agonist for advancing our understanding of this important nuclear receptor.

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